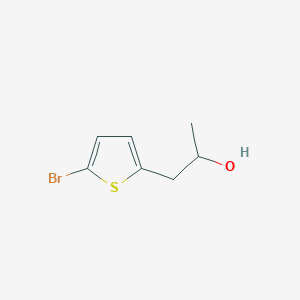

1-(5-Bromothiophen-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H9BrOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3 |

InChI Key |

XRBVXRNIMCGOPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(S1)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Bromothiophen 2 Yl Propan 2 Ol

Stereoselective Synthetic Approaches to 1-(5-Bromothiophen-2-yl)propan-2-ol

The generation of the chiral center in this compound is a critical step, and several stereoselective methods can be envisaged, primarily through the asymmetric reduction of its precursor ketone, 1-(5-bromothiophen-2-yl)propan-2-one.

Enantioselective Catalytic Hydrogenation Strategies

Enantioselective catalytic hydrogenation represents a powerful tool for the asymmetric reduction of prochiral ketones. This approach typically involves the use of a chiral metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand. For the reduction of 1-(5-bromothiophen-2-yl)propan-2-one, a catalyst system such as a Ru-BINAP-diamine complex could be employed. These catalysts are known for their high efficiency and enantioselectivity in the hydrogenation of aryl ketones. The mechanism involves the delivery of a hydride from the metal complex to the carbonyl carbon, with the chiral ligand environment dictating the facial selectivity of the attack, leading to the preferential formation of one enantiomer of the alcohol.

A hypothetical data table for such a reaction, based on typical results for similar substrates, is presented below.

| Catalyst | Ligand | Solvent | H2 Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| [RuCl2(p-cymene)]2 | (S)-BINAP/(S,S)-DPEN | Methanol (B129727) | 10 | 50 | >95 | >98 (S) |

| [Rh(cod)2]BF4 | (R)-Josiphos | Toluene | 20 | 40 | 92 | 95 (R) |

| [Ir(cod)Cl]2 | (S,S)-f-spirofos | Isopropanol | 50 | 60 | 90 | 97 (S) |

Asymmetric Reduction Methodologies for Precursor Ketones

Asymmetric reduction using chiral reducing agents is another prominent strategy. Biocatalysis, in particular, has emerged as a green and highly selective method. The use of ketoreductases (KREDs) from various microorganisms, such as Saccharomyces cerevisiae, has been successfully applied to the synthesis of chiral alcohols. For the synthesis of a related compound, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, immobilized Saccharomyces cerevisiae CGMCC No. 2230 was used to reduce the corresponding ketone with high conversion and enantiomeric excess researchgate.net. This suggests that a similar biocatalytic approach could be highly effective for 1-(5-bromothiophen-2-yl)propan-2-one.

The following table presents data from the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, which serves as a strong predictive model for the target compound.

| Biocatalyst | Substrate Concentration (g/L) | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 5 | pH 6.0, 30 °C, 180 rpm | 100 | >99.0 (S) |

Chemical methods for asymmetric reduction include the use of chiral boron-based reagents, such as the Corey-Itsuno reduction with a chiral oxazaborolidine catalyst.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a well-established method for inducing stereoselectivity. In this approach, a chiral molecule is temporarily attached to the precursor, guiding the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the precursor ketone. A prominent example is the use of Evans oxazolidinone auxiliaries. While typically used for stereoselective alkylations and aldol (B89426) reactions, the underlying principles of steric shielding can be applied. A more direct application would involve the use of a chiral auxiliary to guide the addition of a methyl group to 2-formyl-5-bromothiophene.

| Chiral Auxiliary | Reaction Type | Reagent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| (S)-4-benzyloxazolidin-2-one | Aldol Condensation | n-Bu2BOTf, DIPEA, then acetaldehyde | >95:5 | ~85 |

| (R)-2-amino-2-phenylethanol | Grignard Addition to Imine | Methylmagnesium bromide | >90:10 | ~90 |

Regioselective Synthesis of the Thiophene (B33073) Core Precursors

The synthesis of the key precursor, 1-(5-bromothiophen-2-yl)propan-2-one, requires the regioselective functionalization of the thiophene ring. A common and effective method is the Friedel-Crafts acylation of 2-bromothiophene (B119243). The reaction of 2-bromothiophene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to proceed with high regioselectivity, affording the desired 1-(5-bromothiophen-2-yl)propan-1-one (B183085). The subsequent step would be a reduction of the ketone to the alcohol.

Alternatively, a Grignard reaction between 2-bromo-5-lithiothiophene (generated in situ from 2,5-dibromothiophene) and propionaldehyde (B47417) would also yield the desired propanol (B110389), though control of side reactions can be more challenging.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

For any synthetic route to be viable on a larger scale, optimization of reaction parameters is crucial to maximize yield and efficiency while minimizing costs and environmental impact.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate, yield, and stereoselectivity of a reaction. In the context of the asymmetric reduction of 1-(5-bromothiophen-2-yl)propan-2-one, the solvent can affect the solubility of the substrate and catalyst, the stability of intermediates, and the conformation of the catalyst-substrate complex.

For catalytic hydrogenations, polar protic solvents like methanol or ethanol (B145695) are often effective. For reductions with borohydride (B1222165) reagents, ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are common. In biocatalytic reductions, aqueous buffers are typically used, sometimes with a co-solvent to improve substrate solubility. The effect of different solvents on the yield of a hypothetical Grignard reaction to form the precursor alcohol is illustrated in the table below.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran (THF) | 0 to rt | 2 | 85 |

| Diethyl Ether | 0 to rt | 2 | 90 |

| Dichloromethane (DCM) | 0 to rt | 4 | 65 |

| Toluene | rt | 6 | 50 |

Catalyst Selection and Loading Optimization

The choice of catalyst is paramount in the reduction of 1-(5-bromothiophen-2-yl)propan-1-one. The primary goal is to achieve high conversion and selectivity for the desired secondary alcohol. Methodologies range from stoichiometric metal hydrides to catalytic hydrogenation.

Metal Hydride Reductants: Sodium borohydride (NaBH₄) is a commonly employed reagent for this type of ketone reduction due to its selectivity and operational simplicity. google.comchemicalbook.com It selectively reduces aldehydes and ketones without affecting other functional groups like esters or the brominated thiophene ring. google.com The reaction is typically performed in a protic solvent like ethanol or methanol at temperatures ranging from 0 °C to room temperature. nih.gov The optimization of catalyst (reagent) loading is crucial; typically, a slight excess of NaBH₄ is used to ensure complete conversion of the ketone.

Catalytic Hydrogenation: An alternative, more atom-economical approach is catalytic hydrogenation. mdpi.com This method involves the use of molecular hydrogen (H₂) and a metal catalyst. For aromatic ketones, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. mdpi.comresearchgate.net The hydrogenation of ketone carbonyl groups is generally slower than that of carbon-carbon double bonds, often requiring more strenuous conditions like elevated pressure and temperature to achieve high yields. researchgate.net

For the asymmetric synthesis of a single enantiomer of this compound, chiral catalysts are employed. Ruthenium complexes with chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have demonstrated high activity and excellent enantioselectivity (up to >99% ee) in the asymmetric transfer hydrogenation of various ketones. researchgate.net Catalyst loading in these systems is typically very low, often in the range of 0.1 to 1 mol%, highlighting their efficiency.

Table 1: Catalyst Systems for the Reduction of Aryl Ketones (Illustrative Examples)

| Catalyst System | Substrate Example | Catalyst Loading | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| NaBH₄ | Ketone | Stoichiometric | Ethanol, 0°C - RT | High | N/A (Racemic) | nih.gov |

| H₂ / Pd(0)EnCat™ 30NP | Aromatic Ketone | --- | EtOH, RT, 1 atm H₂ | High | N/A (Racemic) | rsc.org |

| Ru-TsDPEN Complex | Acetophenone | 0.1 - 1 mol% | Formic acid/triethylamine, 28°C | >99% | 97% | researchgate.net |

| [Cp*Ir(bpyO)(H₂O)] | Aryl Ketone | 1 mol% | Isopropanol, 80°C | 94-99% | N/A (Racemic) | justia.com |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that significantly influence the rate and outcome of the reduction of 1-(5-bromothiophen-2-yl)propan-1-one.

For Metal Hydride Reductions: Reactions with sodium borohydride are typically conducted at moderate temperatures, often starting at 0 °C and allowing the reaction to warm to room temperature. nih.gov This controlled temperature profile helps to manage the exothermicity of the reaction and minimize potential side reactions. The reaction is carried out at atmospheric pressure.

For Catalytic Hydrogenation: In catalytic hydrogenation, both temperature and pressure play a more dynamic role. Hydrogenation of aromatic ketones often requires elevated hydrogen pressure (e.g., 3-4 atm or higher) and temperatures to facilitate the reaction. nih.gov For instance, the hydrogenation of 1-acetonaphthalene using a specific ruthenium catalyst was conducted at 90°C and 820 psi (approx. 5.7 MPa) of hydrogen gas. googleapis.com These conditions are necessary to overcome the activation energy for the reduction of the relatively stable carbonyl group. mdpi.com However, conditions must be carefully optimized to prevent over-reduction or side reactions, such as the hydrogenolysis of the C-Br bond on the thiophene ring. The choice of catalyst can also influence the required conditions; for example, highly active iron pincer complexes can hydrogenate various aryl ketones under milder conditions.

Table 2: Influence of Reaction Conditions on Ketone Hydrogenation (General Examples)

| Catalyst | Pressure (H₂) | Temperature | Reaction Time | Outcome |

|---|---|---|---|---|

| Ru-diamine complex | 3-4 atm | Room Temperature | --- | Effective for aryl ketone reduction. nih.gov |

| Iron Pincer Complex | 50 bar | 80°C | 16 h | Good yields for various aryl ketones. |

| Pd(0)EnCat™ 30NP | 1 atm (balloon) | Room Temperature | 16 h | High conversion for aromatic ketones. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving atom economy, using safer solvents, and developing recyclable catalytic systems. nih.gov

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

The reduction of 1-(5-bromothiophen-2-yl)propan-1-one to the corresponding alcohol can be analyzed using this metric. For a reduction using a hydride donor like NaBH₄, the reaction can be simplified as:

4 C₇H₇BrOS + NaBH₄ + 4 H₂O → 4 C₇H₉BrOS + NaB(OH)₄

The atom economy for addition reactions, such as catalytic hydrogenation where molecular hydrogen is the reductant (C₇H₇BrOS + H₂ → C₇H₉BrOS), is theoretically 100% because all reactant atoms are incorporated into the final product. This makes catalytic hydrogenation a superior choice from an atom economy perspective compared to stoichiometric reagents like NaBH₄, which generate inorganic byproducts.

Calculation of Atom Economy for NaBH₄ Reduction:

Formula Weight of Desired Product (C₇H₉BrOS): ~221.12 g/mol

Formula Weight of Reactants (C₇H₇BrOS + NaBH₄/4): ~219.1 g/mol + (37.83 g/mol / 4) = 228.56 g/mol

Atom Economy = (FW of Desired Product / FW of all Reactants) x 100

Atom Economy ≈ (221.12 / 228.56) x 100 ≈ 96.7%

This calculation shows a high, but not perfect, atom economy. The main drawback of hydride reductions is not the atom economy itself but the generation of waste from the reagent and during the aqueous workup.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a key aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing them with greener alternatives.

For the reduction of ketones, protic solvents like ethanol and methanol are common when using NaBH₄. nih.gov While they are not the most benign, they are generally considered less harmful than chlorinated solvents. Water is an ideal green solvent, and some catalytic systems are being developed to operate in aqueous media. For example, an electrochemical reduction of ketones has been demonstrated using water as both the solvent and the hydrogen source. justia.com Another approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, which have been successfully used for the NaBH₄ reduction of various carbonyl compounds, offering a non-flammable and sustainable reaction medium.

Solvent-free, or mechanochemical, synthesis is another green approach where reactions are carried out by grinding solid reactants together, sometimes with a catalytic amount of liquid. justia.com This method drastically reduces solvent waste.

Recyclable Catalytic Systems

Developing catalysts that can be easily recovered and reused is a cornerstone of green chemistry, as it reduces cost and waste. researchgate.net

Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), allowing for simple separation by filtration. The use of palladium on carbon (Pd/C) or encapsulated catalysts like Pd(0)EnCat™ are examples applicable to the hydrogenation of 1-(5-bromothiophen-2-yl)propan-1-one. rsc.org Similarly, chiral catalysts can be immobilized on solid supports like silica (B1680970) gel. Silica-immobilized Ru-TsDPEN catalysts have been shown to be highly recyclable for asymmetric transfer hydrogenation, maintaining high enantioselectivity over multiple uses. researchgate.net

Biocatalysis: The use of enzymes (ketoreductases) or whole-cell microorganisms (like baker's yeast) offers a green route to chiral alcohols. These biocatalytic reductions often occur in aqueous media under mild temperature and pressure conditions. The enzymes are highly selective and can be immobilized to facilitate recovery and reuse, making them an attractive option for sustainable pharmaceutical synthesis.

Chemical Reactivity and Functional Group Transformations of 1 5 Bromothiophen 2 Yl Propan 2 Ol

Bromine Functionalization Reactions

The bromine atom attached to the thiophene (B33073) ring is a key handle for introducing molecular diversity through various coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C5 position of the thiophene ring. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has been successfully applied to bromothiophene derivatives. nih.gov For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.gov This highlights the feasibility of such transformations on brominated thiophenes, and similar reactivity can be anticipated for 1-(5-Bromothiophen-2-yl)propan-2-ol, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

While specific examples for Sonogashira (coupling with a terminal alkyne) and Negishi (coupling with an organozinc compound) reactions on this compound are not extensively documented in the readily available literature, the general reactivity of bromothiophenes in these transformations is well-established. These reactions provide synthetic routes to alkynyl- and alkyl/aryl-substituted thiophenes, respectively.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Resulting Bond |

| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | C-C (Alkyl/Aryl) |

Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles. wikipedia.org This reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com While the thiophene ring itself is electron-rich, the presence of certain substituents or reaction conditions can promote SNAr.

For an SNAr reaction to occur on this compound, the thiophene ring would need to be sufficiently activated, or the reaction would require forcing conditions. youtube.com The success of SNAr reactions on heterocyclic systems like pyridines and pyrimidines suggests that with appropriate nucleophiles and conditions, this transformation could be a viable strategy for functionalizing the thiophene core. nih.gov

Halogen Dance and Related Rearrangements

The "halogen dance" is a fascinating rearrangement reaction observed in halogenated aromatic and heteroaromatic compounds, including bromothiophenes. thieme-connect.comacs.orgwikipedia.org This reaction involves the base-induced migration of a halogen atom to a different position on the ring. acs.orgwikipedia.org The driving force for this migration is typically the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

In the context of this compound, treatment with a strong base, such as a lithium amide, could potentially induce a halogen dance, leading to the migration of the bromine atom from the C5 position to another position on the thiophene ring. kobe-u.ac.jp This rearrangement can be synthetically useful as it allows for functionalization at positions that are not directly accessible through other means. wikipedia.orgresearchgate.net The precise outcome of a halogen dance reaction is influenced by factors such as the choice of base, solvent, and reaction temperature. kobe-u.ac.jp

Hydroxyl Group Derivatization and Reactivity

The secondary hydroxyl group on the propan-2-ol side chain is another site for diverse chemical modifications, including oxidation, esterification, and etherification.

Oxidation Reactions to Ketones or Carboxylic Acids

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(5-bromothiophen-2-yl)propan-2-one. chemistryviews.orgbyjus.com A variety of oxidizing agents can be employed for this transformation. lscollege.ac.in Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃/H₂SO₄/acetone), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. chemistryviews.orglscollege.ac.inuhamka.ac.id

Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is generally not a facile process for ketones and would necessitate harsh reaction conditions. byjus.com Therefore, the primary and most accessible oxidation product is the ketone.

Table 2: Common Reagents for Oxidation of Secondary Alcohols to Ketones

| Reagent | Common Name/Conditions | Key Features |

| CrO₃/H₂SO₄/acetone (B3395972) | Jones Oxidation | Strong oxidant, acidic conditions. chemistryviews.org |

| Pyridinium Chlorochromate | PCC | Milder than Jones, good for sensitive substrates. lscollege.ac.in |

| Dimethylsulfoxide (DMSO), oxalyl chloride, triethylamine | Swern Oxidation | Mild, avoids heavy metals. lscollege.ac.in |

| Dess-Martin Periodinane | DMP | Mild, neutral conditions. chemistryviews.org |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. libretexts.org This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, or can be promoted by coupling agents. libretexts.org Given that this compound is a secondary alcohol, the esterification might be slower compared to a primary alcohol. scielo.br

Etherification, the formation of an ether linkage, can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The reactivity of secondary alcohols in these reactions is generally lower than that of primary alcohols due to increased steric hindrance. google.com

Dehydration Reactions to Alkene Derivatives

The secondary alcohol of this compound can undergo acid-catalyzed dehydration to yield alkene derivatives. This elimination reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The protonation of the hydroxyl group converts it into a good leaving group (water), which is followed by the removal of a proton from an adjacent carbon atom to form a double bond.

For this compound, dehydration would lead to the formation of (E/Z)-2-(prop-1-en-2-yl)-5-bromothiophene and 2-(prop-2-en-1-yl)-5-bromothiophene. The exact product distribution can be influenced by the reaction conditions. The mechanism for the acid-catalyzed dehydration of a secondary alcohol like propan-2-ol proceeds through a carbocation intermediate. researchgate.net A similar mechanism is expected for the thiophene-containing analogue.

Table 1: Plausible Dehydration Reactions of this compound

| Reagent/Catalyst | Conditions | Expected Major Product |

| Concentrated H₂SO₄ | Heat, ~170°C | 2-(Prop-1-en-2-yl)-5-bromothiophene |

| Concentrated H₃PO₄ | Heat | 2-(Prop-1-en-2-yl)-5-bromothiophene |

| Alumina (Al₂O₃) | High Temperature | Mixture of alkene isomers |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of a secondary alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible and requires activation of the hydroxyl group. msu.edulibretexts.org

One of the most effective methods for nucleophilic substitution on secondary alcohols with inversion of configuration is the Mitsunobu reaction. organic-chemistry.orgnrochemistry.comwikipedia.orgorganicreactions.org This reaction uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is converted in situ into an oxyphosphonium salt, which is an excellent leaving group and is readily displaced by a suitable nucleophile. organic-chemistry.orgnrochemistry.com The reaction works well with acidic nucleophiles (pKa < 15), including carboxylic acids (to form esters), phenols (to form ethers), imides, and thiols. organicreactions.orgnih.gov

Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). The resulting sulfonate ester can then be displaced by a wide range of nucleophiles in a standard Sₙ2 reaction. Conversion to an alkyl halide using reagents like SOCl₂ or PBr₃ also facilitates subsequent nucleophilic substitution. unco.edu

Table 2: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagents | Nucleophile (H-Nu) | Product |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | R-COOH | Ester (R-COO-CH(CH₃)Th) |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Ph-OH | Phenyl Ether (Ph-O-CH(CH₃)Th) |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Phthalimide | N-Substituted Phthalimide |

| Sulfonate Ester Formation | TsCl, Pyridine | - | Tosylate (TsO-CH(CH₃)Th) |

| Sₙ2 from Tosylate | NaCN | Cyanide (CN⁻) | Nitrile (NC-CH(CH₃)Th) |

Th represents the 5-bromothiophen-2-yl group.

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The substituents already present on the ring, a bromine atom at C5 and a 1-hydroxypropyl group at C2, direct the position of further substitution.

Electrophilic Aromatic Substitution Beyond Bromination

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. st-andrews.ac.uk Substitution occurs preferentially at the α-positions (C2 and C5). stackexchange.comechemi.com In this compound, both α-positions are occupied. Therefore, electrophilic attack will be directed to one of the β-positions (C3 or C4).

The directing effects of the existing substituents must be considered:

1-(Propan-2-ol) group (at C2): This is an alkyl group, which is weakly activating and directs electrophiles to the adjacent C3 position.

Bromo group (at C5): Halogens are deactivating due to their inductive effect but are ortho, para-directing due to resonance. In this case, it would direct an incoming electrophile to the adjacent C4 position.

The outcome of an electrophilic substitution reaction will depend on the interplay of these effects and the specific reaction conditions.

Nitration: Thiophenes are sensitive to strong oxidizing acids, so harsh nitrating conditions (e.g., HNO₃/H₂SO₄) can lead to degradation. stackexchange.commasterorganicchemistry.com Milder reagents such as nitric acid in acetic anhydride (B1165640) or copper nitrate (B79036) are preferred. stackexchange.com Substitution is expected to occur at the C4 position, directed by the bromine, as the C3 position is sterically more hindered.

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst (e.g., SnCl₄, AlCl₃). st-andrews.ac.uk Acylation is highly selective for the α-position in unsubstituted thiophene. stackexchange.comechemi.com For the title compound, acylation is most likely to occur at the C4 position, which is the most activated and sterically accessible position adjacent to a halogen.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / Acetic Anhydride | 1-(4-Nitro-5-bromothiophen-2-yl)propan-2-ol |

| Acylation | CH₃COCl / SnCl₄ | 1-(4-Acetyl-5-bromothiophen-2-yl)propan-2-ol |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 1-(4-Formyl-5-bromothiophen-2-yl)propan-2-ol mdpi.com |

| Sulfonation | SO₃ / Pyridine | This compound-4-sulfonic acid |

Lithiation and Subsequent Quenching Reactions

A powerful method for functionalizing the thiophene ring is through lithium-halogen exchange. The bromine atom at the C5 position can be readily exchanged for a lithium atom by treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. harvard.eduresearchgate.net

A significant challenge in this transformation is the presence of the acidic hydroxyl proton. The organolithium reagent is a strong base and will deprotonate the alcohol before any lithium-halogen exchange can occur. To overcome this, at least two equivalents of n-BuLi must be used: the first equivalent deprotonates the alcohol to form a lithium alkoxide, and the second equivalent performs the halogen exchange to generate the C5-lithiated species. chemicalforums.com An alternative approach involves protecting the alcohol group (e.g., as a silyl (B83357) ether) before lithiation, followed by deprotection after the desired reaction.

A protocol using a combination of a Grignard reagent (i-PrMgCl) and n-BuLi has been shown to facilitate halogen-metal exchange on heterocyclic systems bearing acidic protons under non-cryogenic conditions. nih.gov Once formed, the lithiated thiophene is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C5 position.

Table 4: Lithiation and Quenching Reactions

| Electrophile | Reagent | Product after Quenching |

| Carbon Dioxide | CO₂(s) | 5-(1-Hydroxypropyl)thiophene-2-carboxylic acid |

| Aldehyde | R-CHO | 5-(1-Hydroxy-R-methyl)-2-(1-hydroxypropyl)thiophene |

| Ketone | R₂C=O | 5-(1-Hydroxy-R₂-methyl)-2-(1-hydroxypropyl)thiophene |

| Dimethylformamide | DMF | 5-(1-Hydroxypropyl)thiophene-2-carbaldehyde |

| Alkyl Halide | R-X | 5-Alkyl-2-(1-hydroxypropyl)thiophene |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tandfonline.comnih.govnih.gov Direct participation of this compound in an MCR is unlikely. However, it can be easily converted into a suitable substrate for well-known MCRs.

A plausible strategy involves the oxidation of the secondary alcohol to the corresponding ketone, 1-(5-bromothiophen-2-yl)propan-2-one. This ketone can then serve as the carbonyl component in classic MCRs such as the Ugi or Passerini reactions.

Ugi Four-Component Reaction: This reaction involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgacs.orgorgsyn.org Using 1-(5-bromothiophen-2-yl)propan-2-one as the ketone component would allow for the rapid assembly of complex, peptide-like molecules containing the bromothiophene moiety.

Passerini Three-Component Reaction: This reaction combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Employing the derived ketone in a Passerini reaction would provide another route to highly functionalized molecules.

Table 5: Potential Multi-Component Reactions via the Corresponding Ketone

| MCR Type | Components | Resulting Scaffold |

| Ugi Reaction | Ketone, Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | α-acylamino-amide |

| Passerini Reaction | Ketone, Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC) | α-acyloxy-amide |

Ketone = 1-(5-Bromothiophen-2-yl)propan-2-one

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 5 Bromothiophen 2 Yl Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-Bromothiophen-2-yl)propan-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals definitively.

Based on analogous structures, such as 1-(3-bromophenyl)propan-2-ol (B7862723) and various bromothiophenes, a predicted NMR assignment for this compound in a solvent like CDCl₃ can be hypothesized. rsc.orgchemicalbook.com The thiophene (B33073) ring protons (H-3 and H-4) are expected to appear as doublets in the aromatic region. The protons of the propan-2-ol side chain—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would have distinct chemical shifts. The hydroxyl (-OH) proton signal is typically a broad singlet, and its position can vary depending on concentration and temperature due to hydrogen bonding and chemical exchange. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| H-3 | ~6.95 | - | d, J ≈ 3.8 Hz |

| H-4 | ~6.70 | - | d, J ≈ 3.8 Hz |

| C-2 | - | ~148.0 | Thiophene carbon attached to side chain |

| C-3 | - | ~125.0 | Thiophene CH |

| C-4 | - | ~130.0 | Thiophene CH |

| C-5 | - | ~112.0 | Thiophene carbon attached to Bromine |

| H-1' (CH₂) | ~2.90 | ~42.0 | dd |

| H-2' (CH) | ~4.10 | ~67.0 | m |

| H-3' (CH₃) | ~1.25 | ~23.0 | d |

This is a hypothetical data table based on known values for similar structural motifs.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

While 1D NMR provides initial data, 2D NMR experiments are required to confirm the assignments and establish connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show a critical correlation between the methyl protons (H-3', ~1.25 ppm) and the methine proton (H-2', ~4.10 ppm), and between the methine proton (H-2') and the diastereotopic methylene protons (H-1', ~2.90 ppm). It would also confirm the coupling between the two thiophene protons (H-3 and H-4).

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For instance, the ¹³C signal at ~67.0 ppm would show a cross-peak with the ¹H signal at ~4.10 ppm, confirming its identity as the C-2' methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) couplings between protons and carbons, which is invaluable for connecting different fragments of the molecule. Key correlations would include a cross-peak from the methylene protons (H-1') to the C-2 and C-3 carbons of the thiophene ring, unambiguously linking the propanol (B110389) side chain to the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. It can show spatial relationships between the protons of the side chain and the H-3 proton of the thiophene ring.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a precise method for determining the purity of a substance without requiring an identical reference standard of the analyte. The method relies on comparing the integral of an analyte's signal to the integral of a certified reference material (internal calibrant) of known purity and mass. docbrown.info

The purity of a synthesized batch of this compound can be determined by dissolving a precisely weighed sample of the compound with a precisely weighed amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) in an NMR solvent. The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

Where:

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = mass

P = Purity of the standard

Alternatively, the "100% method" can be used, where all proton signals in the spectrum, including those from the main compound and any impurities, are integrated. chemicalbook.com The purity is then calculated as the percentage of the integral area of the analyte's signals relative to the total integral area of all signals. chemicalbook.com This method is effective when all impurities are structurally similar and have protons that can be detected and integrated.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local electronic environment and the spatial arrangement of molecules within the crystal lattice. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs will yield distinct ssNMR spectra. For this compound, ssNMR could be used to characterize the crystalline packing and confirm the presence of a single crystalline form or a mixture of polymorphs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For this compound (C₇H₉BrOS), HRMS provides definitive confirmation of its molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a characteristic signature for a monobrominated compound.

Table 2: Predicted HRMS Data and Fragments for this compound

| Ion Formula | Description | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|---|

| [C₇H₉BrOS]⁺ | Molecular Ion ([M]⁺) | 220.9663 | 222.9642 |

| [C₇H₇BrS]⁺ | Loss of H₂O | 202.9557 | 204.9536 |

| [C₄H₂BrS]⁺ | Thiophene fragment | 160.9115 | 162.9094 |

| [C₆H₆BrO]⁺ | Loss of CHS | 184.9551 | 186.9531 |

The experimental mass measured by HRMS would be compared to the calculated mass for the proposed formula C₇H₉BrOS. A match within a few parts per million provides strong evidence for the correct elemental composition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.

For this compound, the FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. docbrown.info Other key signals would confirm the presence of both aliphatic and aromatic C-H bonds, the C-O bond of the secondary alcohol, and vibrations associated with the bromothiophen-2-yl ring.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the non-polar bonds of the thiophene ring skeleton and the C-S bond would produce strong Raman scattering signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch (H-bonded) | FT-IR |

| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman |

| 2980 - 2850 | Aliphatic C-H stretch | FT-IR, Raman |

| ~1500 | Thiophene ring C=C stretch | FT-IR, Raman |

| 1150 - 1050 | C-O stretch (secondary alcohol) | FT-IR |

| ~800 | C-H out-of-plane bending | FT-IR |

| ~700 | C-S stretch | Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique provides unequivocal proof of molecular connectivity, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

For this compound, which is chiral at the C-2' position, X-ray analysis of a suitable single crystal would resolve the (R) or (S) configuration of the stereocenter. The analysis involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

Table 4: Representative Crystal Structure Data (based on a derivative docbrown.info)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pc2₁b |

| a (Å) | 3.9247 |

| b (Å) | 11.549 |

| c (Å) | 28.111 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1274.1 |

This technique would provide the ultimate structural proof for this compound, revealing its precise solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides invaluable information about the stereochemistry of chiral molecules. yale.edu These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. yale.eduosti.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This differential absorption, known as the CD effect, is observed only in the region of the molecule's chromophores. For thiophene derivatives, the π-π* transitions of the thiophene ring and any other chromophores in the molecule give rise to characteristic CD signals. tue.nl The sign and magnitude of the CD signal, often expressed as molar ellipticity [θ], are directly related to the absolute configuration and enantiomeric excess (ee) of the sample. researchgate.netnih.gov By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the ee can be accurately determined. nih.govnih.gov In some cases, derivatization of the chiral molecule with a suitable achiral reagent can induce or enhance the CD signal, facilitating the analysis. nih.gov

Optical Rotatory Dispersion (ORD) , on the other hand, measures the variation of optical rotation with the wavelength of plane-polarized light. yale.eduresearchgate.net As light passes through a chiral medium, the plane of polarization is rotated. The extent of this rotation is dependent on the wavelength, and an ORD curve is a plot of this rotation versus wavelength. The shape of the ORD curve, particularly the presence of positive and negative peaks known as the Cotton effect, is characteristic of the molecule's stereochemistry. researchgate.net ORD can be used to determine the absolute configuration and to assess the enantiomeric purity of a sample.

Table 1: Illustrative Chiroptical Data for Chiral Thiophene Derivatives

| Compound | Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) or Specific Rotation [α] | Enantiomeric Excess (ee %) |

| (S)-3,4-di(2-methylbutoxy)thiophene | CD | ~250 | Positive Cotton Effect | >98 |

| Poly{3,4-di[(S)-2-methylbutoxy]thiophene} | CD | ~450 | Bisignate CD signal | Not specified |

| Chiral α-chiral primary amines derivatized with pyridine (B92270) carboxaldehyde and complexed with Cu(I) | CD | 320-470 | Varies with enantiomer and ee | Determined via calibration |

This table is illustrative and based on general findings for chiral thiophene derivatives and methods for ee determination. tue.nlnih.gov Specific values for this compound would require experimental determination.

Chromatographic Techniques for Purity Assessment and Isomer Separation (GC-MS, LC-MS, Chiral HPLC)

Chromatographic techniques are indispensable for assessing the chemical purity of this compound and for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. ajrconline.orggcms.cz In the context of this compound, GC-MS can be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. chromforum.org The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification. ajrconline.org For polar molecules like alcohols, derivatization to more volatile silyl (B83357) ethers may be necessary to improve chromatographic performance. ajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. nih.govresearchgate.net LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for purity assessment and can also be employed for the separation of isomers. nih.govrestek.com Different LC modes, such as reversed-phase or normal-phase, can be utilized depending on the polarity of the compound and its impurities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation of enantiomers. rsc.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. rsc.orgcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral molecules, including alcohols. mdpi.comnih.gov The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation. csfarmacie.czmdpi.com By analyzing a racemic mixture of this compound using chiral HPLC, the two enantiomers can be separated and their relative amounts determined, thus allowing for the calculation of the enantiomeric excess. researchgate.net

Table 2: Representative Chromatographic Conditions for the Analysis of Thiophene Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity assessment, identification of volatile impurities. researchgate.netnih.gov |

| LC-MS | C18 or mixed-mode column | Acetonitrile/Water with formic acid or ammonium (B1175870) formate | Mass Spectrometry (ESI) | Purity assessment, isomer separation. nih.govnsf.gov |

| Chiral HPLC | Chiralpak IB-3 (cellulose-based) | n-hexane/methanol (B129727)/dichloromethane (90:5:5) | UV (e.g., 254 nm) | Enantiomeric separation of thiophene derivatives. mdpi.com |

| Chiral HPLC | Chiralcel OD-H (cellulose-based) | n-hexane/isopropanol | UV | Enantiomeric separation of various chiral compounds. researchgate.net |

This table provides examples of chromatographic conditions that have been successfully used for the analysis of thiophene derivatives and other chiral compounds. mdpi.comresearchgate.net The optimal conditions for this compound would need to be determined experimentally.

Computational and Theoretical Investigations of this compound: A Review of Available Scientific Literature

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists for related bromothiophene derivatives, particularly in the context of chalcones and other functionalized thiophenes, direct computational analyses of the title compound, as per the specified detailed outline, are not presently available in published research.

Computational chemistry provides powerful tools to understand the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate molecular geometries, electronic structures, and reactivity. For a molecule like this compound, such studies would offer valuable insights. However, the scientific community has yet to publish research applying these methods to this specific compound.

General computational studies on similar structures, such as bromothiophene-containing chalcones, have been conducted to explore their molecular structure and electronic properties. nih.govuomphysics.neticm.edu.pldoaj.org These studies often involve DFT calculations to optimize ground-state geometries and perform Frontier Molecular Orbital (FMO) analysis. rroij.comresearchgate.netnih.gov Furthermore, analyses like Molecular Electrostatic Potential (MEP) are used to identify reactive sites within these related molecules. rroij.comnih.gov

Conformational analysis, including the investigation of rotational barriers and intramolecular hydrogen bonding, is another critical aspect of theoretical chemistry. For instance, studies on 2-halophenols have explored the presence and nature of intramolecular hydrogen bonds. rsc.org Similarly, the conformational preferences of molecules containing hydroxyl and halo-substituents have been a subject of interest. caltech.edu These general principles would be applicable to this compound, but specific data such as rotational energy barriers and the energetics of potential intramolecular hydrogen bonds between the hydroxyl group and the thiophene ring or bromine atom are not documented.

Computational and Theoretical Investigations of 1 5 Bromothiophen 2 Yl Propan 2 Ol

Theoretical Studies on Reaction Mechanisms Involving 1-(5-Bromothiophen-2-yl)propan-2-ol

Theoretical studies on reaction mechanisms provide profound insights into the transformation of molecules, elucidating the energetic and structural changes that occur during a chemical reaction. For a molecule such as this compound, computational chemistry offers a powerful tool to investigate potential synthetic routes and reactivity patterns. While direct theoretical studies on this specific compound are not extensively documented in the literature, a wealth of research on related thiophene (B33073) derivatives allows for the extrapolation of key mechanistic principles.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound can be envisaged through several key reaction types, for which transition state (TS) characterization is crucial for understanding reaction feasibility and selectivity. A common synthetic route would involve the reaction of a metalated 5-bromothiophene with propylene (B89431) oxide or the reduction of a corresponding ketone. Another plausible approach is the Grignard reaction between 2-bromo-5-thienylmagnesium halide and acetone (B3395972). acs.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these reaction pathways. For instance, in the Grignard reaction, DFT calculations can be employed to characterize the transition states of the nucleophilic addition of the Grignard reagent to the carbonyl carbon of acetone. These calculations would typically involve locating the TS geometry and calculating its energy, which corresponds to the activation barrier of the reaction.

In related studies on the functionalization of thiophenes, DFT has been used to explore the mechanisms of various coupling reactions. For example, in the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with arylboronic acids, DFT calculations have helped to elucidate the energies of intermediates and transition states in the catalytic cycle. nih.gov Similarly, computational investigations into the carbopalladation of dienes, a reaction type that can be analogous to certain thiophene functionalizations, have utilized DFT to determine the regioselectivity by comparing the energies of different transition states. researchgate.net

A hypothetical transition state for the formation of this compound via a Grignard reaction is depicted below. The table summarizes typical energetic parameters that would be calculated for such a transition state, based on studies of similar reactions.

| Parameter | Description | Representative Value (kcal/mol) |

| ΔE‡ | Electronic Energy of Activation | 10-20 |

| ΔG‡ | Gibbs Free Energy of Activation | 15-25 |

| ν‡ | Imaginary Frequency | -200 to -500 cm-1 |

Note: These values are illustrative and based on DFT calculations for related Grignard reactions.

Prediction of Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of organic molecules. For this compound, understanding its reactivity is key to predicting its behavior in further chemical transformations. DFT calculations are commonly used to determine various molecular properties that correlate with reactivity. rsc.org

Frontier Molecular Orbital (FMO) Theory is a cornerstone of these predictions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For substituted thiophenes, the distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. In the case of 2-bromothiophene (B119243), the presence of the bromine atom influences the electron density distribution in the thiophene ring, which in turn affects its regioselectivity in substitution reactions. studysmarter.co.uk

Conceptual DFT provides a range of reactivity descriptors. These include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge. mdpi.com

These parameters can be calculated for this compound and compared to those of other reactants to predict the feasibility and direction of a reaction. For example, in a study of thiophene-based derivatives, DFT calculations were used to compute these descriptors to understand their relative reactivity. nih.gov

The following table presents hypothetical reactivity descriptors for this compound, based on values reported for similar thiophene derivatives. jchps.com

| Descriptor | Formula | Significance | Hypothetical Value |

| EHOMO | - | Electron-donating ability | -6.2 eV |

| ELUMO | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 4.7 eV |

| Hardness (η) | (I - A) / 2 | Resistance to deformation | 2.35 eV |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons | -3.85 eV |

| Electrophilicity (ω) | μ2 / 2η | Electrophilic nature | 3.15 eV |

Note: I (Ionization Potential) ≈ -EHOMO and A (Electron Affinity) ≈ -ELUMO. Values are illustrative.

Furthermore, computational studies on the regioselectivity of reactions involving substituted thiophenes, such as cycloaddition reactions, have demonstrated the ability of DFT to predict the preferred regioisomers by comparing the activation barriers of the different possible reaction pathways. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the solution phase, providing insights into their conformational dynamics, solvation, and intermolecular interactions. youtube.com For this compound, MD simulations can reveal how the molecule interacts with different solvents, which can influence its reactivity and spectroscopic properties.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By simulating the molecule in a box of solvent molecules, one can observe its dynamic behavior.

Studies on related thiophene derivatives have utilized MD simulations to understand their properties in solution. For example, QM/MM-MD simulations, which combine quantum mechanics for the solute and molecular mechanics for the solvent, have been used to study the structural and electronic properties of polythiophenes in various solvents. rsc.org These studies have shown that both the conformational dynamics of the molecule and the explicit inclusion of solvent molecules are crucial for accurately reproducing experimental properties. rsc.org

For this compound, MD simulations could be used to investigate:

Conformational Preferences: The propan-2-ol side chain can adopt various conformations through rotation around the C-C and C-O bonds. MD simulations can determine the relative populations of different conformers in a given solvent.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed. For instance, in protic solvents, hydrogen bonding between the solvent and the hydroxyl group of the propan-2-ol side chain would be a key interaction to study.

Intermolecular Interactions: In concentrated solutions, MD simulations can reveal how molecules of this compound interact with each other, for example, through π-π stacking of the thiophene rings.

The following table summarizes the types of information that can be obtained from MD simulations of this compound in a solvent like ethanol (B145695).

| Property | Description | Expected Insights |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Characterizes the solvation shell and identifies specific interactions like hydrogen bonds. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the solute over time. | Indicates the conformational stability of the molecule. |

| Dihedral Angle Distribution | Shows the probability distribution of key torsional angles in the molecule. | Reveals the preferred conformations of the side chain. |

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, methods like DFT can be used to calculate various spectra, including NMR, IR, and UV-Vis.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated with high accuracy using DFT methods, often in conjunction with a continuum solvent model to account for solvent effects. mdpi.com These calculated shifts can be compared with experimental data to confirm the structure of the synthesized compound.

Vibrational Spectroscopy: The IR and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. iosrjournals.org A comparison between the calculated and experimental spectra can help in the assignment of the observed vibrational bands to specific molecular motions. For thiophene derivatives, DFT has been shown to provide vibrational frequencies in good agreement with experimental values, especially when scaling factors are applied to the calculated frequencies. iosrjournals.orgresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov For thiophene-containing dyes, TD-DFT has been successfully used to predict their absorption spectra. nih.gov

The table below presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound, based on typical accuracies achieved for similar molecules. ubc.ca

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| 1H NMR (δ, ppm) | ||

| Thiophene H3 | ~7.0 | ~7.0 |

| Thiophene H4 | ~6.8 | ~6.8 |

| CH (propanol) | ~4.1 | ~4.1 |

| CH3 (propanol) | ~1.3 | ~1.3 |

| 13C NMR (δ, ppm) | ||

| Thiophene C2 | ~150 | ~150 |

| Thiophene C5 | ~112 | ~112 |

| IR (ν, cm-1) | ||

| O-H stretch | ~3400 | ~3400 |

| C-H stretch (aromatic) | ~3100 | ~3100 |

| C-S stretch | ~840 | ~840 |

| UV-Vis (λmax, nm) | ~245 | ~245 |

Note: These values are illustrative and represent typical data for a substituted bromothiophene alcohol.

By comparing the computationally predicted spectra with experimentally measured data, a high degree of confidence in the structural assignment of this compound can be achieved. Any discrepancies between the predicted and experimental data can also provide further insights into the molecule's electronic structure and environment.

1 5 Bromothiophen 2 Yl Propan 2 Ol As a Versatile Intermediate in the Synthesis of Complex Chemical Entities

Precursor for Advanced Heterocyclic Scaffolds

The dual functionality of 1-(5-bromothiophen-2-yl)propan-2-ol makes it a strategic starting point for the construction of advanced heterocyclic scaffolds. The bromine atom on the thiophene (B33073) ring is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. These reactions allow for the elaboration of the thiophene core by introducing diverse aryl, alkyl, or other functional groups.

Simultaneously, the secondary alcohol (propan-2-ol) moiety can be leveraged for further synthetic transformations. It can be oxidized to the corresponding ketone, 1-(5-bromothiophen-2-yl)propan-2-one, which then serves as an electrophilic site for cyclization reactions. For instance, condensation with hydrazines, hydroxylamines, or other binucleophiles can lead to the formation of fused heterocyclic systems, such as thieno[3,2-c]pyridazines or thieno[2,3-d]isoxazoles. There is a growing interest in the synthesis of such heterocyclic compounds due to their wide range of potential applications. nih.gov

Moreover, the alcohol can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce nitrogen, oxygen, or sulfur-containing side chains, which can then participate in intramolecular cyclizations to form novel polycyclic heterocyclic structures. The synthesis of new series of heterocyclic scaffolds for medicinal purposes is an active area of research. nih.gov

Role in the Construction of Chiral Ligands and Organocatalysts

The propan-2-ol group in this compound contains a chiral center at the carbon bearing the hydroxyl group. This inherent chirality, if resolved into its individual enantiomers, makes the compound a valuable building block for the synthesis of chiral ligands and organocatalysts. Chiral thiophene-based ligands have demonstrated significant utility in asymmetric catalysis.

The synthesis of pro-chiral derivatives is a significant contribution to the field of asymmetric synthesis. nih.gov The hydroxyl group can act as a coordinating group in metal complexes, and its stereochemistry can influence the enantioselectivity of catalytic reactions. Furthermore, the bromine atom allows for the introduction of other coordinating moieties, such as phosphine (B1218219) groups, through cross-coupling reactions. This can lead to the creation of bidentate or tridentate chiral ligands with a thiophene backbone, which are sought after for their potential to induce high levels of stereocontrol in a variety of metal-catalyzed transformations.

In the realm of organocatalysis, the chiral alcohol functionality can be used directly or modified to create catalysts for reactions such as asymmetric aldol (B89426) additions, Michael reactions, or reductions. The thiophene ring itself can participate in non-covalent interactions, such as π-π stacking, which can help to organize the transition state of a reaction and enhance stereoselectivity.

Intermediate for Materials Science Applications (e.g., Polymer Monomers, Optoelectronic Materials)

Thiophene-containing molecules are of significant interest in materials science, particularly for the development of organic semiconductors and optoelectronic materials. The 5-bromothiophene moiety is a common building block for the synthesis of conjugated polymers. The bromine atom provides a reactive handle for polymerization reactions, most notably through Kumada, Stille, or Suzuki polycondensation.

By transforming the propan-2-ol side chain, for example, by dehydration to the corresponding propene derivative, a polymerizable group can be introduced. This would allow for the creation of polymers with a thiophene-based backbone and pendant functional groups derived from the propan-2-ol, which could be used to tune the solubility, morphology, and electronic properties of the resulting material. Polymers containing diketopyrrolopyrrole (DPP) units with bromothiophene wings are considered promising for optimizing the performance of organic semiconductors. ossila.com

Furthermore, the combination of the electron-rich thiophene ring and the potential for extended conjugation through polymerization makes derivatives of this compound interesting candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern can influence the HOMO/LUMO energy levels and the bandgap of the material. Thienothiophene scaffolds are notable building blocks for optoelectronics. mdpi.com

Building Block for Fluorescent Probes and Chemical Sensors (Excluding direct biological applications)

The thiophene ring is a component of many fluorescent molecules. While this compound itself is not strongly fluorescent, it can be readily converted into highly emissive compounds. The bromine atom can be replaced with a variety of fluorophoric groups via cross-coupling reactions. Alternatively, the thiophene ring can be incorporated into a larger, more conjugated system that exhibits desirable photophysical properties.

The propan-2-ol side chain offers a site for the attachment of a receptor unit, which can be designed to selectively interact with a specific analyte. This interaction can then induce a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (chemosensor) or a shift in the emission wavelength (ratiometric sensor). For example, the hydroxyl group could be esterified with a group that is sensitive to pH or the presence of certain metal ions.

The development of fluorescent probes for various applications is an active area of research. rsc.orgnih.gov The design of such probes often involves the integration of a signaling unit (the fluorophore) with a recognition unit. The versatile chemistry of this compound allows for the systematic modification of both parts of the sensor molecule, enabling the fine-tuning of its sensitivity and selectivity for a target analyte. The detection of volatile organic compounds like 2-propanol is an area of interest for sensor development. mdpi.com

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, as it allows for the rapid synthesis of large numbers of compounds. nih.gov The bifunctional nature of this compound makes it an ideal scaffold for the creation of chemical libraries. nih.gov

The two reactive sites, the aryl bromide and the secondary alcohol, can be addressed with orthogonal chemical transformations. For example, a library of compounds can be generated by first reacting the bromine atom with a diverse set of boronic acids via a Suzuki coupling. Then, in a second step, the alcohol functionality of each of these new compounds can be reacted with a library of carboxylic acids to form a collection of esters. This two-step process, starting from a single, readily accessible intermediate, can quickly generate a large and diverse library of molecules.

This approach is highly amenable to automated, high-throughput synthesis platforms, which are a cornerstone of modern drug discovery and materials science research. researchgate.net The resulting libraries of thiophene-containing compounds can then be screened for a wide range of activities, from catalytic performance to desirable materials properties.

Synthesis and Exploration of Derivatives and Analogues of 1 5 Bromothiophen 2 Yl Propan 2 Ol

Structural Modification of the Thiophene (B33073) Ring (e.g., Halogen Exchange, Alkyl Substitution)

The bromine atom at the 5-position of the thiophene ring is a key functional handle for a variety of cross-coupling reactions and other transformations.

Halogen Exchange: The bromo-group can be exchanged for other halogens, such as iodo or fluoro, through reactions like the Finkelstein reaction or by using specific fluorinating agents. wikipedia.orgresearchgate.netshaalaa.com The classic Finkelstein reaction involves treating an alkyl or aryl bromide with sodium iodide in acetone (B3395972) to yield the corresponding iodide, driven by the precipitation of sodium bromide. wikipedia.orgshaalaa.com While the reaction works well for alkyl halides, aromatic bromides like the one on the thiophene ring are less reactive and may require catalysis, often with copper(I) iodide or nickel complexes. wikipedia.orgresearchgate.net This halogen exchange can be useful as aryl iodides are often more reactive in subsequent cross-coupling reactions.

Alkyl and Aryl Substitution: A primary method for introducing alkyl or aryl groups at the 5-position is through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple boronic acids or their esters with organic halides, is a powerful tool for this purpose. jcu.edu.auresearchgate.netscispace.com For instance, 5-bromothiophene-2-carboxylic acid derivatives have been successfully coupled with various arylboronic acids to generate 5-arylthiophene compounds. scispace.com Similarly, Stille coupling, which uses organotin reagents, is also effective for creating new carbon-carbon bonds on the thiophene ring. jcu.edu.auresearchgate.net These reactions allow for the introduction of a diverse array of substituents, significantly altering the electronic and steric properties of the molecule.

Another approach involves lithium-halogen exchange. Treatment of the bromothiophene derivative with an organolithium reagent like n-butyllithium at low temperatures can generate a 2-lithiothiophene species. wikipedia.org This highly reactive intermediate can then be quenched with various electrophiles, including alkyl halides, to introduce new alkyl chains.

A summary of potential thiophene ring modifications is presented in the table below.

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

| Halogen Exchange | NaI in Acetone (Finkelstein) | 1-(5-Iodothiophen-2-yl)propan-2-ol | wikipedia.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 1-(5-Arylthiophen-2-yl)propan-2-ol | scispace.com |

| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | 1-(5-Alkyl/Arylthiophen-2-yl)propan-2-ol | jcu.edu.au |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 1-(5-Alkynylthiophen-2-yl)propan-2-ol | rsc.org |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 1-(5-Aminothiophen-2-yl)propan-2-ol | nih.gov |

| Lithium-Halogen Exchange | n-BuLi, then Electrophile (e.g., R-X) | 1-(5-Alkylthiophen-2-yl)propan-2-ol |

Diversification at the Propanol (B110389) Moiety (e.g., Chain Extension, Isomeric Alcohols)

The propan-2-ol side chain offers another avenue for creating structural diversity. The secondary alcohol is a versatile functional group that can undergo a variety of transformations.

Oxidation and Subsequent Reactions: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-Bromothiophen-2-yl)propan-2-one, using standard oxidizing agents. This ketone serves as a key intermediate for further modifications. nih.gov For example, it can undergo reductive amination to introduce amine functionalities or be subjected to Wittig-type reactions to form alkenes.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification with various carboxylic acids or their derivatives can introduce a wide range of functional groups, potentially influencing the molecule's properties. researchgate.net Similarly, etherification, for instance, through the Williamson ether synthesis, allows for the attachment of different alkyl or aryl groups to the oxygen atom.

Synthesis of Isomeric Alcohols: The isomeric alcohol, 1-(5-Bromothiophen-2-yl)propan-1-ol, can be synthesized through a different route. A common starting material would be 2-bromothiophene (B119243), which can undergo Friedel-Crafts acylation with propionyl chloride to form 1-(5-bromothiophen-2-yl)propan-1-one (B183085). chemicalbook.com Subsequent reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the desired 1-(5-Bromothiophen-2-yl)propan-1-ol. Comparing the properties and reactivity of these two isomers can provide valuable insights.

Chain Extension: The propanol chain can be extended. One conceptual approach would be to start with 2-acetyl-5-bromothiophene (B160168), which could be subjected to a Grignard reaction with an appropriate reagent (e.g., methylmagnesium bromide) followed by dehydration and subsequent hydroboration-oxidation to yield a longer-chain alcohol.

The table below outlines potential modifications at the propanol moiety.

| Reaction Type | Starting Moiety | Reagents | Product Moiety | Ref. |

| Oxidation | Propan-2-ol | PCC, DMP | Propan-2-one | nih.gov |

| Esterification | Propan-2-ol | Carboxylic acid, Acid catalyst | Propan-2-yl ester | researchgate.net |

| Etherification | Propan-2-ol | NaH, Alkyl halide | Propan-2-yl ether | wikipedia.org |

| Isomer Synthesis | Propan-1-one | NaBH₄ | Propan-1-ol | chemicalbook.com |

Synthesis of Polymeric and Oligomeric Structures Incorporating the Thiophene-Propanol Unit

The bifunctional nature of 1-(5-Bromothiophen-2-yl)propan-2-ol makes it an interesting monomer for the synthesis of functional polymers and oligomers. The bromo-substituent is a key feature that enables polymerization through various cross-coupling methods.

Polythiophenes are a class of conducting polymers with significant interest in electronic and optoelectronic applications. rsc.org The properties of polythiophenes can be tuned by introducing substituents on the thiophene ring. rsc.org The propanol side chain of the title compound could impart increased solubility and specific functionalities to the resulting polymer.

Polymerization Methods:

Dehalogenative Polycondensation: Methods like Grignard Metathesis (GRIM) polymerization are powerful for creating regioregular poly(3-substituted thiophene)s. rsc.org In a similar vein, the 5-bromo-2-substituted thiophene monomer could be converted to an organometallic species (e.g., a Grignard reagent) and then polymerized using a nickel catalyst. rsc.org

Stille and Suzuki Polycondensation: These methods involve the step-growth polymerization of bifunctional monomers. For example, a dibromo-thiophene derivative could be polymerized with a bis(stannyl) or diboronic acid co-monomer. jcu.edu.auresearchgate.net

The presence of the chiral center in the propan-2-ol side chain is particularly noteworthy. Polymers with chiral side chains can exhibit unique chiroptical properties and may find applications in chiral recognition and asymmetric catalysis. The hydroxyl group itself could be used for post-polymerization modification, allowing for the attachment of other functional groups to the polymer backbone. Recently, thiophene units have been incorporated into polytriazoles to enhance the oxidative stability of proton exchange membranes. acs.org

Systematic Structure-Reactivity Relationship Studies of Analogues

Systematic studies of the structure-activity relationship (SAR) and structure-property relationship (SPR) of analogues derived from this compound are crucial for understanding how molecular modifications influence their chemical and physical properties. nih.govrsc.org

Influence of Thiophene Ring Substituents: The electronic nature of the substituent at the 5-position of the thiophene ring significantly impacts the reactivity of the molecule.

Electron-withdrawing groups (e.g., nitro, cyano) can affect the electron density of the thiophene ring, influencing its behavior in electrophilic substitution reactions and modulating the properties of resulting polymers. rsc.org